molecular formula C6H4BrN3O B7884468 6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B7884468
M. Wt: 214.02 g/mol
InChI Key: ISWMRQCCABXILJ-UHFFFAOYSA-N
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Description

The compound identified as 6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a chemical entity with unique properties and applications. It is known for its role in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins, which are valuable compounds used in different industrial fields . The determination of the inclusion formation constant and the most used methods to prepare host inclusion in the non-polar cavity of cyclodextrins are crucial steps in the synthesis .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods are designed to optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced stability and reactivity.

Scientific Research Applications

6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying molecular interactions. In medicine, it is investigated for its potential therapeutic effects, and in industry, it is utilized for its unique chemical properties .

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction is crucial for understanding the compound’s biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one include other cyclodextrin inclusion complexes and related chemical entities. These compounds share similar structural features and chemical properties.

Uniqueness: this compound is unique due to its specific inclusion complex formation with cyclodextrins, which enhances its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWMRQCCABXILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)N=CNN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=O)N=CNN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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